molecular formula C17H26BNO3 B14848665 3-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

3-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B14848665
M. Wt: 303.2 g/mol
InChI Key: DTTPDVFONVLAHA-UHFFFAOYSA-N
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Description

3-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is an organic compound that features a pyridine ring substituted with a cyclohexyloxy group and a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Cyclohexyloxy Group: The cyclohexyloxy group can be introduced via nucleophilic substitution reactions, where a cyclohexanol derivative reacts with a suitable leaving group on the pyridine ring.

    Boronate Ester Formation: The boronate ester group is introduced through the reaction of the pyridine derivative with bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced pyridine derivatives.

Scientific Research Applications

3-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several applications in scientific research:

    Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound can be used as a building block in the synthesis of biologically active molecules, including pharmaceuticals.

    Industry: The compound is used in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine in Suzuki-Miyaura cross-coupling reactions involves the following steps:

    Activation: The boronate ester group is activated by a palladium catalyst.

    Transmetalation: The activated boronate ester undergoes transmetalation with an organohalide, forming a palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexyloxy)pyridine: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Lacks the cyclohexyloxy group, which may affect its reactivity and applications.

Uniqueness

3-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to the presence of both the cyclohexyloxy and boronate ester groups, which enhance its reactivity and versatility in organic synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds.

Properties

Molecular Formula

C17H26BNO3

Molecular Weight

303.2 g/mol

IUPAC Name

3-cyclohexyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)13-10-15(12-19-11-13)20-14-8-6-5-7-9-14/h10-12,14H,5-9H2,1-4H3

InChI Key

DTTPDVFONVLAHA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC3CCCCC3

Origin of Product

United States

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